molecular formula C8H12N2O3 B14382784 Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate CAS No. 88563-12-6

Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate

Cat. No.: B14382784
CAS No.: 88563-12-6
M. Wt: 184.19 g/mol
InChI Key: LKLYTQOBHDIVOA-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the functional groups attached to the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

88563-12-6

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetate

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)5-6-4-7(11)10(2)9-6/h4,9H,3,5H2,1-2H3

InChI Key

LKLYTQOBHDIVOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(N1)C

Origin of Product

United States

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